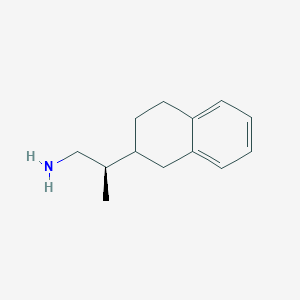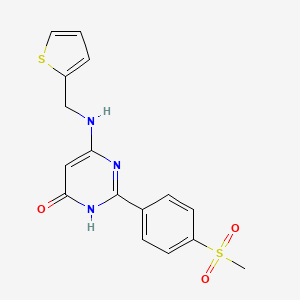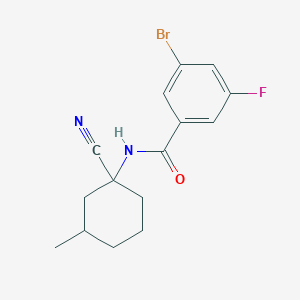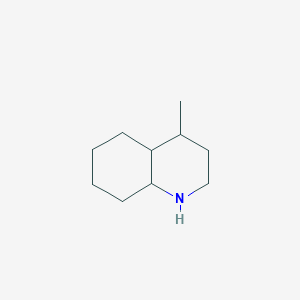
(E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide, also known as CTAA, is a novel compound that has attracted the attention of researchers due to its potential biological activities. CTAA is a synthetic compound that belongs to the class of acrylamide derivatives. It has shown promising results in various scientific studies, indicating its potential use in the development of new drugs.
Mechanism of Action
The mechanism of action of (E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, it has been proposed that this compound may exert its biological activities by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also possesses antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This compound has also been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been reported to possess antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
(E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its limitations include its poor solubility in water and its limited availability.
Future Directions
Future research on (E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide should focus on further elucidating its mechanism of action and identifying its molecular targets. Additionally, studies should investigate the potential use of this compound in the development of new drugs for various diseases, including cancer, inflammation, and microbial infections. Furthermore, efforts should be made to improve the solubility and bioavailability of this compound to enhance its therapeutic potential.
Synthesis Methods
The synthesis of (E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide involves the reaction of 3-(2H-chromen-3-yl)acrylic acid and 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) under reflux conditions. The product is obtained in good yield after purification by column chromatography.
Scientific Research Applications
(E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has been studied extensively for its potential use in the development of new drugs for various diseases.
properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-2-15-18-19-16(22-15)17-14(20)8-7-11-9-12-5-3-4-6-13(12)21-10-11/h3-9H,2,10H2,1H3,(H,17,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJQYKINLMDDAQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C=CC2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2933726.png)

![methyl 3-(methylcarbamoyl)-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2933729.png)
![Ethyl 5-butyramido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2933730.png)


![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2933735.png)

![2-Cyclopropyl-1-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2933742.png)

![Methyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2933745.png)
![2-(2-((3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2933746.png)

![1,3-dimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2933749.png)